molecular formula C6H6N2O B12979902 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one

Cat. No.: B12979902
M. Wt: 122.12 g/mol
InChI Key: JARNLTSIFXLMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one can be achieved through the reaction of 1,3-dienes with substituted pyridines under basic conditions. The reaction typically involves the formation of an intermediate product, which is then purified through distillation to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are adjusted based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one exerts its effects involves its ability to act as a catalyst or reactant in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it may facilitate the formation of new bonds or the rearrangement of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one is unique due to its specific structure, which includes two nitrogen atoms and a ketone group. This structure imparts distinct reactivity and catalytic properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one

InChI

InChI=1S/C6H6N2O/c9-6-3-4-1-2-5(4)7-8-6/h3H,1-2H2,(H,8,9)

InChI Key

JARNLTSIFXLMGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNC(=O)C=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.